(3-Chloro-2,4-dimethoxyphenyl)boronic acid
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Overview
Description
(3-Chloro-2,4-dimethoxyphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
The primary target of (3-Chloro-2,4-dimethoxyphenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, this compound interacts with its target through two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst becoming oxidized as it forms a new Pd-C bond with electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, affects the carbon-carbon bond formation pathway . This reaction allows for the connection of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of complex organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of a palladium catalyst . The reaction conditions for the Suzuki-Miyaura cross-coupling are known to be exceptionally mild and tolerant of various functional groups , which can influence the compound’s efficacy and stability.
Biochemical Analysis
Biochemical Properties
The role of (3-Chloro-2,4-dimethoxyphenyl)boronic acid in biochemical reactions is primarily associated with the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst . The this compound acts as a nucleophilic organic group, which is transferred from boron to palladium during the transmetalation process .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily associated with its role in the SM cross-coupling reaction . In this reaction, the compound acts as a nucleophile, transferring from boron to palladium during the transmetalation process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2,4-dimethoxyphenyl)boronic acid typically involves the reaction of 3-chloro-2,4-dimethoxyphenol with a boron-containing reagent such as triphenylboronic acid. This reaction is generally carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, including temperature and time, are optimized to achieve high yields .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with larger quantities of reagents and more stringent control of reaction conditions to ensure consistency and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2,4-dimethoxyphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), phenols (from oxidation), and various substituted derivatives (from substitution reactions) .
Scientific Research Applications
(3-Chloro-2,4-dimethoxyphenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylboronic acid: Similar in structure but lacks the chlorine atom, which can affect its reactivity and applications.
3,4-Dichlorophenylboronic acid:
2,5-Dimethoxyphenylboronic acid: Similar in having methoxy groups but differs in the position of these groups on the aromatic ring.
Uniqueness
(3-Chloro-2,4-dimethoxyphenyl)boronic acid is unique due to the presence of both chlorine and methoxy groups on the aromatic ring. This combination of substituents can influence the compound’s reactivity and make it particularly useful in specific synthetic applications, such as the formation of biaryl compounds with unique electronic properties .
Properties
IUPAC Name |
(3-chloro-2,4-dimethoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO4/c1-13-6-4-3-5(9(11)12)8(14-2)7(6)10/h3-4,11-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGLQGBCFZWGHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)Cl)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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